molecular formula C10H11NO2 B2456212 3-Amino-5-(2-furyl)cyclohex-2-en-1-one CAS No. 90921-87-2

3-Amino-5-(2-furyl)cyclohex-2-en-1-one

Cat. No.: B2456212
CAS No.: 90921-87-2
M. Wt: 177.203
InChI Key: GCCVDWMQBDFSNA-UHFFFAOYSA-N
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Description

3-Amino-5-(2-furyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H11NO2 It is characterized by a cyclohexene ring substituted with an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-furyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-5-(2-furyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its reactivity and binding affinity to various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(2-thienyl)cyclohex-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    3-Amino-5-(2-pyridyl)cyclohex-2-en-1-one: Contains a pyridine ring instead of a furan ring.

    3-Amino-5-(2-phenyl)cyclohex-2-en-1-one: Features a phenyl ring in place of the furan ring.

Uniqueness

3-Amino-5-(2-furyl)cyclohex-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-5-(furan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVDWMQBDFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-(2-furyl)cyclohexane-1,3-dione (1.78 g) and ammonium acetate (2.3 g) in ethanol (35 ml) was refluxed for 15 hours, and the reaction solution was concentrated under reduced pressure. To the residue was added water (30 ml), and the resulting crystals were filtered. The crystals were washed with water and ethyl acetate, and dried to give 1-amino-5-(2-furyl)cyclohexen-3-one (1.35 g) as pale yellow crystals.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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